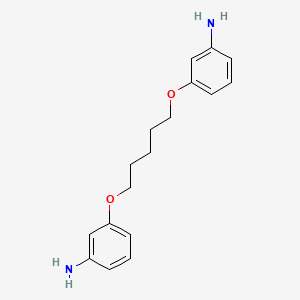
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンは、分子式C12H12Cl2Oを持つ有機化合物です。この化合物は、ペンテンオン構造にジクロロフェニル基が結合していることを特徴としています。さまざまな化学反応で使用されており、科学研究に応用されています。
準備方法
合成経路と反応条件
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンの合成は、通常、2,4-ジクロロベンズアルデヒドとイソブチルメチルケトンを、水酸化ナトリウムなどの塩基の存在下で反応させることによって行われます。反応はアルドール縮合機構を経て進行し、その後脱水反応によって最終生成物が生成されます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されます。工業的な環境では、連続フローリアクターや蒸留や結晶化などの高度な精製技術の使用が一般的です。
化学反応解析
反応の種類
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するカルボン酸やケトンを生成することができます。
還元: 還元反応によって、この化合物はアルコールやアルカンに変換することができます。
置換: この化合物中のハロゲン原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: メトキシドナトリウム(NaOCH3)やシアン化カリウム(KCN)などの求核剤が用いられます。
生成される主な生成物
酸化: カルボン酸やケトンの生成。
還元: アルコールやアルカンの生成。
置換: 異なる官能基を持つ置換誘導体の生成。
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンは、科学研究においていくつかの応用があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用を含む、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果や、創薬におけるリード化合物として調査されています。
産業: 農薬や医薬品の製造に使用されています。
作用機序
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素や受容体を阻害する可能性があり、その結果、観察される生物学的効果が生じます。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物との比較
類似化合物
1-(2,4-ジクロロフェニル)エタノン: 構造は似ていますが、ペンテンオン部分がありません。
2,4-ジクロロフェノキシ酢酸: ジクロロフェニル基を含みますが、官能基と用途が異なります。
1-(2,4-ジクロロフェニル)-2-(1-イミダゾリル)エタノール: イミダゾール環を含み、化学的性質と用途が異なります。
独自性
1-(2,4-ジクロロフェニル)-4,4-ジメチル-1-ペンテン-3-オンは、その特定の構造によって独自であり、異なる化学反応性と生物活性を発揮します。ジクロロフェニル基とペンテンオン部分の組み合わせにより、さまざまな研究および産業用途における貴重な化合物となっています。
特性
CAS番号 |
58344-25-5 |
|---|---|
分子式 |
C13H14Cl2O |
分子量 |
257.15 g/mol |
IUPAC名 |
(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ |
InChIキー |
PYXLGFRIFJEGRL-FNORWQNLSA-N |
異性体SMILES |
CC(C)(C)C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)(C)C(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


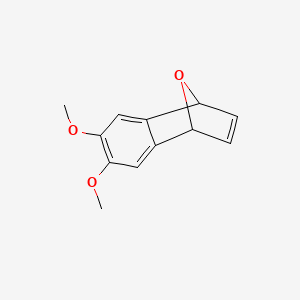

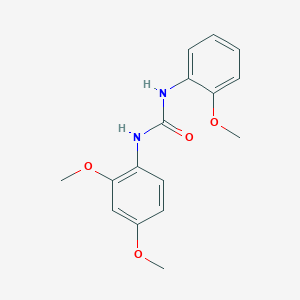
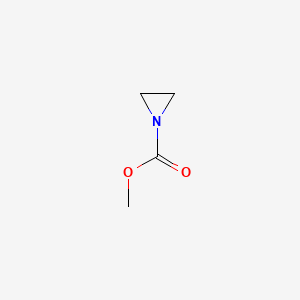
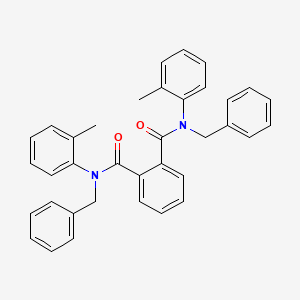
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)



![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

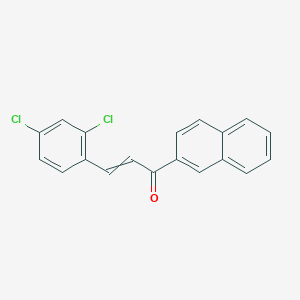
![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
